N-(5-fluoro-2-nitrophenyl)methanesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of fluorinated methanesulfonamide derivatives has been explored through different methodologies. For instance, the iridium-catalyzed regio- and enantioselective allylic alkylation of fluorobis(phenylsulfonyl)methane (FBSM) has been successfully achieved, leading to enantiopure fluorobis(phenylsulfonyl)methylated compounds with high optical purity . Additionally, the organocatalytic addition of 1-fluoro-1-nitro(phenylsulfonyl)methane to α,β-unsaturated aldehydes has been reported to furnish fluorinated derivatives with excellent enantioselectivities . These methods demonstrate the potential for creating complex fluorinated structures with high stereochemical control.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction analysis. The absolute configuration of major diastereomers of fluorinated derivatives has been determined, providing a clear understanding of their three-dimensional arrangement . Furthermore, intermolecular interactions and molecular packing in crystals of similar compounds have been analyzed, revealing the importance of hydrogen bonding in the structural organization .
Chemical Reactions Analysis
The reactivity of fluorinated methanesulfonamide derivatives has been studied in the context of their ability to form complexes with strong organic bases. For example, the formation of a 1:1 complex with 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) involves proton transfer from the C–H acid to TBD, resulting in an ion pair stabilized by hydrogen bonding . This highlights the potential of these compounds to engage in specific chemical interactions that could be exploited in synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated methanesulfonamide derivatives are influenced by their molecular structure. The presence of fluorine and nitro groups can significantly affect the chemical reactivity, as seen in the development of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, which exhibit good chemoselectivity . The study of these properties is crucial for understanding the behavior of these compounds in various chemical environments and for designing new molecules with desired characteristics.
Scientific Research Applications
Fragmentation Patterns and Ortho Interactions
N-(2-nitrophenyl)-methanesulfonamide and its derivatives undergo electron ionization, leading to fragmentation patterns and rearrangement reactions. These compounds, similar in structure to N-(5-fluoro-2-nitrophenyl)methanesulfonamide, show an ortho-effect based reaction mechanism, highlighting their potential in studying molecular ion behavior and rearrangement reactions in mass spectrometry studies (Danikiewicz, 1997).
Enantioselective Addition Reactions
The highly enantioselective addition of 1-fluoro-1-nitro(phenylsulfonyl)methane to α,β-unsaturated aldehydes demonstrates the utility of these compounds in organic synthesis. This reaction, catalyzed by secondary amines, results in fluorinated derivatives with excellent enantioselectivities, showcasing their application in the synthesis of complex, biologically active molecules (Kamlar et al., 2010).
Michael Addition Catalysis
The asymmetric conjugate addition of 1-Fluoro-1-nitro(phenylsulfonyl)methane to chalcones, catalyzed by binaphthyl-derived organocatalysts, highlights its significance in the development of chiral organofluorine compounds. This research underpins the importance of such compounds in medicinal chemistry and material science due to their biochemical relevance (Moon & Kim, 2012).
Structural and Spectroscopic Studies
Investigations into the complexation of 4-nitrophenyl[bis(ethylsulfonyl)]methane with 1,5,7-triazabicyclo[4.4.0]dec-5-ene provide insight into hydrogen bonding and molecular structure. These studies, reflecting on compounds structurally analogous to N-(5-fluoro-2-nitrophenyl)methanesulfonamide, are crucial for understanding the molecular interactions and assembly in solid-state chemistry and materials science (Binkowska et al., 2001).
Development of PET Tracers
The synthesis of carbon-11-labeled nimesulide analogs, related to N-(5-fluoro-2-nitrophenyl)methanesulfonamide, for potential PET imaging of aromatase expression in breast cancer showcases the application of such compounds in developing diagnostic tools in oncology. This research contributes to the advancement of molecular imaging and personalized medicine (Wang et al., 2010).
Safety And Hazards
properties
IUPAC Name |
N-(5-fluoro-2-nitrophenyl)methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O4S/c1-15(13,14)9-6-4-5(8)2-3-7(6)10(11)12/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBXCAWTYKANIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-fluoro-2-nitrophenyl)methanesulfonamide |
Synthesis routes and methods I
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Synthesis routes and methods II
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